Benzene, 1,3-dimethoxy-5-(2-phenylethyl)-
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Overview
Description
Benzene, 1,3-dimethoxy-5-(2-phenylethyl)-: is a chemical compound with the molecular formula C16H18O2 . It is a stilbenoid, a type of natural phenol, and is known for its presence in certain plant species . The compound is characterized by a benzene ring substituted with two methoxy groups and a phenylethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Benzene, 1,3-dimethoxy-5-(2-phenylethyl)- typically begins with commercially available starting materials such as 1,3-dimethoxybenzene and phenylethyl bromide.
Reaction Steps:
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited commercial demand. the synthetic route described above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzene, 1,3-dimethoxy-5-(2-phenylethyl)- can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydroxide, strong bases, elevated temperatures.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Studied for its reactivity and properties in various chemical reactions.
Biology:
- Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine:
- Explored for its potential therapeutic applications, although specific medical uses are not well-documented.
Industry:
Mechanism of Action
The mechanism of action of Benzene, 1,3-dimethoxy-5-(2-phenylethyl)- is not well-defined due to its limited use in biological systems. its chemical structure suggests that it may interact with various molecular targets through typical organic reaction mechanisms such as electrophilic aromatic substitution and nucleophilic addition .
Comparison with Similar Compounds
Benzene, 1,3-dimethoxy-: A simpler compound with only two methoxy groups on the benzene ring.
Benzene, 1,3-dimethoxy-5-(2-propenyl)-: Similar structure but with a propenyl group instead of a phenylethyl group.
Benzene, 1,3-dimethoxy-5-(2-phenylethylidene)-: Contains a phenylethylidene group instead of a phenylethyl group.
Uniqueness:
- The presence of both methoxy and phenylethyl groups on the benzene ring gives Benzene, 1,3-dimethoxy-5-(2-phenylethyl)- unique chemical properties and reactivity compared to its simpler analogs.
- Its structure allows for diverse chemical reactions, making it a valuable compound in synthetic organic chemistry .
Properties
CAS No. |
78916-50-4 |
---|---|
Molecular Formula |
C16H18O2 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
1,3-dimethoxy-5-(2-phenylethyl)benzene |
InChI |
InChI=1S/C16H18O2/c1-17-15-10-14(11-16(12-15)18-2)9-8-13-6-4-3-5-7-13/h3-7,10-12H,8-9H2,1-2H3 |
InChI Key |
PBHUJCQHJCTMDJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)CCC2=CC=CC=C2)OC |
Origin of Product |
United States |
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